molecular formula C8H8BrNO B1285866 5-Bromo-2,3-dihydro-3-benzofuranamine CAS No. 885280-79-5

5-Bromo-2,3-dihydro-3-benzofuranamine

Cat. No. B1285866
M. Wt: 214.06 g/mol
InChI Key: XZTALTPLRPQESS-UHFFFAOYSA-N
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Description

5-Bromo-2,3-dihydro-3-benzofuranamine is a compound that belongs to the benzofuran family, a class of organic compounds that contain a fused benzene and furan ring system. The presence of a bromine atom at the 5-position of the benzofuran ring and an amine group makes it a compound of interest for various chemical and biological applications.

Synthesis Analysis

The synthesis of benzofuran derivatives can be achieved through various methods. One approach involves the Lewis acid-catalyzed synthesis from acrolein dimer and 1,3-dicarbonyl compounds, using N-bromosuccinimide as an oxidizing agent . Another method includes the reaction of 5-bromosalicylaldehyde with hydroxylamine hydrochloride in dimethylformamide, followed by condensation and cyclization reactions to yield benzofuran analogues with amino groups . Additionally, a CuI-catalyzed domino process starting from 1-bromo-2-iodobenzenes and beta-keto esters has been reported to produce 2,3-disubstituted benzofurans .

Molecular Structure Analysis

Spectroscopic techniques such as FT-IR, FT-Raman, NMR, and UV-Vis, along with theoretical computations like DFT, have been employed to investigate the molecular structure of benzofuran derivatives. These studies provide insights into the geometrical parameters, vibrational modes, and electronic properties of the molecules . X-ray diffraction and Hirshfeld surface analysis are also used to understand the solid-state structures and intermolecular interactions of benzofuran-related compounds .

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions due to the presence of reactive sites such as the bromine atom and the amine group. For instance, the bromine atom can participate in further substitution reactions, while the amine group can be involved in the formation of ureas, carbamates, and azides, as demonstrated in the synthesis of biologically active benzofuran aryl ureas and carbamates .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. The presence of substituents such as bromine and the amine group can affect the compound's polarity, solubility, and reactivity. The spectroscopic and theoretical studies provide valuable information on the electronic and steric effects of these substituents on the benzofuran core . Additionally, the antimicrobial and pharmacological activities of these compounds suggest potential applications in medicinal chemistry .

Scientific Research Applications

  • Indole Derivatives

    • Scientific Field : Pharmaceutical Sciences
    • Application Summary : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
    • Methods of Application : The methods of application are not specified in the source, but typically these compounds would be synthesized and then tested in vitro or in vivo for their biological activities .
    • Results or Outcomes : The results vary depending on the specific derivative and its biological activity. For example, some derivatives showed inhibitory activity against influenza A .
  • Benzofuran Derivatives

    • Scientific Field : Medicinal Chemistry
    • Application Summary : Benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are also used in the synthesis of chalcone compounds, which are important directions in anticancer drug research .
    • Methods of Application : The methods of application are not specified in the source, but typically these compounds would be synthesized and then tested in vitro or in vivo for their biological activities .
    • Results or Outcomes : The results vary depending on the specific derivative and its biological activity. For example, some derivatives have been developed and utilized as anticancer agents .

properties

IUPAC Name

5-bromo-2,3-dihydro-1-benzofuran-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3,7H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZTALTPLRPQESS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585664
Record name 5-Bromo-2,3-dihydro-1-benzofuran-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2,3-dihydro-3-benzofuranamine

CAS RN

885280-79-5
Record name 3-Benzofuranamine, 5-bromo-2,3-dihydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885280-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2,3-dihydro-1-benzofuran-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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